molecular formula C7H4F3IO B177675 1-Iodo-3-(trifluoromethoxy)benzene CAS No. 198206-33-6

1-Iodo-3-(trifluoromethoxy)benzene

Cat. No. B177675
CAS RN: 198206-33-6
M. Wt: 288.01 g/mol
InChI Key: UQZXQSQWKJZHCD-UHFFFAOYSA-N
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Description

“1-Iodo-3-(trifluoromethoxy)benzene” is a halogenated hydrocarbon . It is an aryl trifluoromethyl ether .


Synthesis Analysis

The synthesis of “1-Iodo-3-(trifluoromethoxy)benzene” can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . There is also a continuous synthesis method of a similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, in a microreactor system .


Molecular Structure Analysis

The molecular formula of “1-Iodo-3-(trifluoromethoxy)benzene” is C7H4F3IO . The InChI representation of the molecule is InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H . The Canonical SMILES representation is C1=CC(=CC(=C1)I)OC(F)(F)F .


Physical And Chemical Properties Analysis

The molecular weight of “1-Iodo-3-(trifluoromethoxy)benzene” is 288.01 g/mol . The compound has a topological polar surface area of 9.2 Ų . The exact mass and monoisotopic mass of the compound are 287.92590 g/mol .

Scientific Research Applications

Reagent for Primary Sulfonamide Synthesis

“1-Iodo-3-(trifluoromethoxy)benzene” is used as a reagent for primary sulfonamide synthesis . This process is crucial in the production of various pharmaceuticals and organic compounds.

Fluorination Reagents

This compound is also used in the production of fluorination reagents . Fluorination is a key process in the pharmaceutical industry, as it can improve the biological activity of certain drugs.

Fluorinated Building Blocks

“1-Iodo-3-(trifluoromethoxy)benzene” is used in the creation of fluorinated building blocks . These are essential components in the synthesis of many complex organic molecules.

Preparation of [bis (trifluoroacetoxy)iodo]perfluoroalkanes

This compound may be used in the preparation of [bis (trifluoroacetoxy)iodo]perfluoroalkanes . These are used in various chemical reactions and processes.

Investigation of Fragmentation Reactions

“1-Iodo-3-(trifluoromethoxy)benzene” may be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates . This research can provide valuable insights into the behavior of these compounds.

Preparation of 3,5-bis (trifluoromethyl)pheny1- magnesium iodide

This compound is used in the preparation of 3,5-bis (trifluoromethyl)pheny1- magnesium iodide . This is a key intermediate in many organic synthesis reactions.

Sonogashira Coupling

Monodeprotected masked hexayne was not particularly stable and hence was used directly without purification in a Sonogashira coupling with 1-iodo-3,5-bis (trifluoromethoxy)benzene to provide mono-aryl-end-capped masked hexayne . This is a key step in the synthesis of certain complex organic molecules.

Mechanism of Action

Target of Action

It is known to be a reagent for primary sulfonamide synthesis , indicating that it may interact with enzymes or proteins involved in this biochemical process.

Biochemical Pathways

Given its role as a reagent in primary sulfonamide synthesis , it may influence pathways involving sulfonamides, which are known to have various biological activities, including antibacterial properties.

Action Environment

The action of 1-Iodo-3-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, it is known to be sensitive to light and should be stored under inert gas . These conditions can affect the stability of the compound and potentially its efficacy.

properties

IUPAC Name

1-iodo-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZXQSQWKJZHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380456
Record name 1-Iodo-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(trifluoromethoxy)benzene

CAS RN

198206-33-6
Record name 1-Iodo-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Iodo-3-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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